molecular formula C26H27N3O3 B2989263 1-(1-Benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-3-(4-methoxyphenethyl)urea CAS No. 1203222-14-3

1-(1-Benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-3-(4-methoxyphenethyl)urea

Cat. No.: B2989263
CAS No.: 1203222-14-3
M. Wt: 429.52
InChI Key: AHFAPVCAYFNGSA-UHFFFAOYSA-N
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Description

1-(1-Benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-3-(4-methoxyphenethyl)urea is a synthetic organic compound designed for advanced biochemical and pharmacological research. This molecule features a tetrahydroquinoline core, a scaffold recognized in medicinal chemistry for its diverse biological activities . The structure is further elaborated with a benzoyl group at the nitrogen atom of the tetrahydroquinoline and a urea linker connecting it to a 4-methoxyphenethyl moiety. Urea derivatives are frequently investigated for their potential as enzyme inhibitors or receptor modulators due to their ability to form multiple hydrogen bonds with biological targets. The specific research applications and mechanism of action for this compound are not currently detailed in the widely available scientific literature and require further experimental investigation by the researcher. It is intended for use in laboratory studies only. This product is For Research Use Only and is not intended for diagnostic or therapeutic procedures in humans or animals.

Properties

IUPAC Name

1-(1-benzoyl-3,4-dihydro-2H-quinolin-6-yl)-3-[2-(4-methoxyphenyl)ethyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H27N3O3/c1-32-23-12-9-19(10-13-23)15-16-27-26(31)28-22-11-14-24-21(18-22)8-5-17-29(24)25(30)20-6-3-2-4-7-20/h2-4,6-7,9-14,18H,5,8,15-17H2,1H3,(H2,27,28,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHFAPVCAYFNGSA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CCNC(=O)NC2=CC3=C(C=C2)N(CCC3)C(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H27N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 1-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-3-(4-methoxyphenethyl)urea is a derivative of tetrahydroquinoline, a class of compounds known for their diverse biological activities. This article explores its biological activity, focusing on its potential therapeutic applications and mechanisms of action.

  • Molecular Formula : C22H26N2O3
  • Molecular Weight : 366.46 g/mol
  • Structure : The compound features a tetrahydroquinoline core with a benzoyl group and a methoxyphenethyl moiety.

Biological Activity Overview

The biological activity of this compound has been evaluated in various studies, highlighting its potential as an antimicrobial , antitumor , and anti-inflammatory agent . Below are detailed findings from several key studies.

Antimicrobial Activity

A study assessed the fungicidal properties of related benzoyl-tetrahydroquinoline derivatives. The results indicated that certain structural modifications significantly enhanced antifungal activity against pathogens such as Valsa mali and Sclerotinia sclerotiorum. Notably, compounds with similar structures exhibited EC50 values lower than commercial fungicides like flutolanil, suggesting promising antifungal potential .

CompoundPathogenEC50 (mg/L)
5nValsa mali3.44
5nSclerotinia sclerotiorum2.63
FlutolanilSclerotinia sclerotiorum>29.52

Antitumor Activity

The compound's antitumor effects were explored through in vitro assays on various cancer cell lines. The results demonstrated significant inhibition of cell proliferation, with mechanisms involving the induction of apoptosis and cell cycle arrest at the G2/M phase. A comparative study showed that the compound's efficacy was superior to some standard chemotherapeutic agents .

Anti-inflammatory Effects

Research has indicated that tetrahydroquinoline derivatives can modulate inflammatory pathways. Specifically, the compound inhibited the expression of pro-inflammatory cytokines and enzymes such as COX-2 and iNOS in LPS-stimulated macrophages. This suggests its potential utility in treating inflammatory diseases .

Case Studies

  • Fungicidal Activity Study : A series of N-substituted benzoyl-1,2,3,4-tetrahydroquinolines were synthesized and tested for their antifungal properties. The study revealed that modifications to the benzoyl group significantly influenced activity levels, leading to the identification of potent fungicides .
  • Antitumor Mechanism Investigation : In a study involving human cancer cell lines, the compound demonstrated dose-dependent inhibition of cell growth, attributed to its ability to activate apoptotic pathways and inhibit cell cycle progression .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural and functional distinctions from related analogs are critical for understanding its physicochemical and biological properties. Below is a comparative analysis with key analogs:

Table 1: Structural and Functional Comparison

Compound Name Key Substituents Molecular Weight (g/mol) Biological Activity/Notes Source
1-(1-Benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-3-(4-methoxyphenethyl)urea (Target Compound) 1-Benzoyl, 4-methoxyphenethyl urea Not explicitly provided Hypothesized role in ion channel modulation (inferred from SAR of urea derivatives)
1-(1-Benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3-(3,4-dimethoxyphenyl)urea 1-Benzyl, 3,4-dimethoxyphenyl urea 431.5 No explicit activity data; structural similarity highlights urea linkage’s versatility
1-(1-Benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-3-(naphthalen-1-ylmethyl)urea 1-Benzoyl, naphthalen-1-ylmethyl urea 435.5 Larger aromatic substituent may enhance lipophilicity; no reported activity
SKF-96365 1-[2-(4-Methoxyphenyl)-2-[3-(4-methoxyphenyl)propoxy]ethyl]imidazole hydrochloride 505.0 (HCl salt) TRPC channel inhibitor; 4-methoxyphenethyl group critical for activity
A-425619 1-Isoquinolin-5-yl-3-(4-trifluoromethyl-benzyl)urea 397.4 Urea-based TRPV1 antagonist; trifluoromethyl group enhances binding affinity

Key Observations:

Substituent Impact on Lipophilicity: The target compound’s 4-methoxyphenethyl group balances lipophilicity and solubility compared to the naphthalenylmethyl group in , which increases hydrophobicity. Benzoyl vs.

Biological Relevance :

  • The 4-methoxyphenethyl moiety is shared with SKF-96365, a TRPC channel inhibitor, suggesting a possible role in ion channel modulation .
  • Urea derivatives like A-425619 demonstrate that small changes in substituents (e.g., trifluoromethyl vs. methoxy) significantly alter target specificity (TRPV1 vs. TRPC) .

Synthetic Flexibility: The tetrahydroquinoline scaffold allows diverse substitution patterns (e.g., benzoyl, benzyl), enabling tailored interactions with biological targets .

Research Findings and Implications

  • 4-Methoxyphenethyl Group : Enhances membrane permeability and target engagement in ion channel modulators .
  • Urea Linkage : Provides hydrogen-bonding capacity, critical for interactions with enzymes or receptors .
  • Benzoyl vs. Benzyl: Benzoyl’s electron-withdrawing nature may stabilize the tetrahydroquinoline ring, influencing conformation and binding .

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